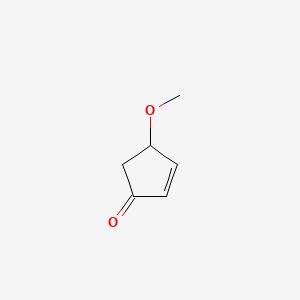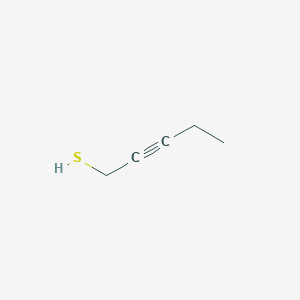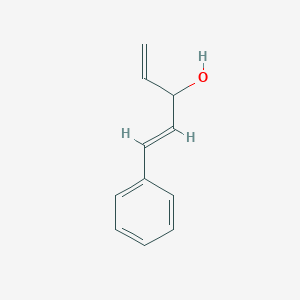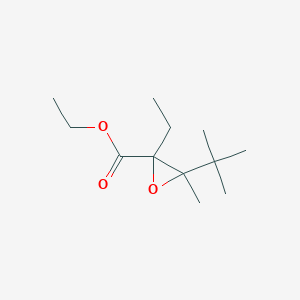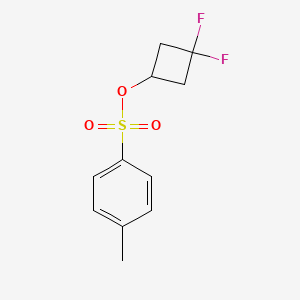
3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C12H14F2O3S and a molecular weight of 276.3 g/mol . It is characterized by the presence of a difluorocyclobutyl group attached to a 4-methylbenzenesulfonate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,3-difluorocyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the sulfonate moiety can improve solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorocyclobutylmethanesulfonamide: Similar structure but with a methanesulfonamide group instead of a 4-methylbenzenesulfonate.
3-Fluorocyclobutylmethyl 4-methylbenzene-1-sulfonate: Similar structure but with only one fluorine atom on the cyclobutyl ring.
Uniqueness
3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of two fluorine atoms on the cyclobutyl ring, which can significantly influence its chemical reactivity and biological activity. The 4-methylbenzenesulfonate group also imparts distinct properties, such as enhanced solubility and stability, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12F2O3S |
|---|---|
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
(3,3-difluorocyclobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F2O3S/c1-8-2-4-10(5-3-8)17(14,15)16-9-6-11(12,13)7-9/h2-5,9H,6-7H2,1H3 |
Clave InChI |
WOOAQBUYBPNCRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


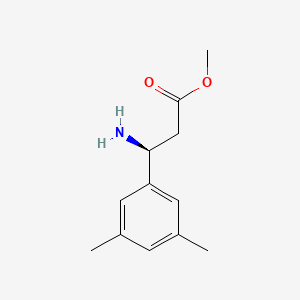

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
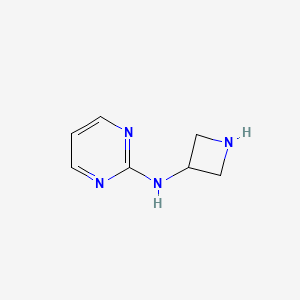
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)


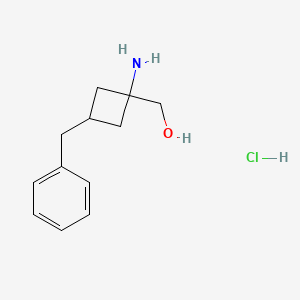
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)

